4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid
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Overview
Description
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid is a synthetic compound known for its potent antitumor activity. It exhibits high efficiency and selectivity against tumor cells, although it has poor solubility in water and potential toxicity at high concentrations . The compound’s molecular formula is C11H7NO4S, and it has a molecular weight of 249.24 g/mol .
Preparation Methods
The synthesis of 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Industrial production methods may employ various synthetic approaches like multicomponent reactions, click reactions, nano-catalysis, and green chemistry to improve selectivity, purity, product yield, and pharmacokinetic activity .
Chemical Reactions Analysis
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its biological activity, particularly its antitumor properties.
Medicine: Due to its antitumor activity, it is being investigated as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This inhibition leads to the suppression of tumor cell growth and induces apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoic acid can be compared with other similar compounds, such as:
Methyl 4-{[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate: This compound has a similar structure but differs in its functional groups and chemical properties.
4-{[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid: This compound contains a benzothiazole moiety instead of a thiazolidine ring.
4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid: This compound has an imidazolidine ring instead of a thiazolidine ring.
These compounds share some structural similarities but differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C12H10N2O5S |
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Molecular Weight |
294.29 g/mol |
IUPAC Name |
4-[[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino]benzoic acid |
InChI |
InChI=1S/C12H10N2O5S/c15-9(5-8-10(16)14-12(19)20-8)13-7-3-1-6(2-4-7)11(17)18/h1-4,8H,5H2,(H,13,15)(H,17,18)(H,14,16,19) |
InChI Key |
YKMDEODOBUIMAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CC2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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